molecular formula C28H25N5O2S B8143777 Nur77 modulator 1 CAS No. 2469975-55-9

Nur77 modulator 1

Cat. No.: B8143777
CAS No.: 2469975-55-9
M. Wt: 495.6 g/mol
InChI Key: ZDSQJUKYFCIYLG-MUFRIFMGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Nur77 modulator 1 can be synthesized through a multi-step process starting from commercially available starting materials. One reported method involves the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives . The synthetic route includes the following steps:

    Condensation Reaction: 6-methoxy-2-acetonaphthone is reacted with N,N-dimethylformamide dimethylacetal to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form a naphthalene derivative.

    Substitution: The naphthalene derivative is then reacted with various substituted semicarbazides or thiosemicarbazides to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Nur77 modulator 1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions are commonly used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s biological activity.

Scientific Research Applications

Nur77 modulator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a tool compound to study the structure-activity relationship of Nur77 modulators.

    Biology: Investigated for its role in inducing apoptosis in cancer cells and its interaction with the Bcl-2 protein.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.

Mechanism of Action

Nur77 modulator 1 exerts its effects by binding to the Nur77 receptor and promoting its translocation from the nucleus to the mitochondria . Once in the mitochondria, Nur77 interacts with the Bcl-2 protein, converting it from an anti-apoptotic to a pro-apoptotic molecule. This interaction leads to the release of cytochrome c and the activation of the apoptotic pathway, resulting in cell death. The molecular targets and pathways involved include the Nur77-Bcl-2 apoptotic pathway and the induction of endoplasmic reticulum stress and autophagy.

Properties

IUPAC Name

5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSQJUKYFCIYLG-MUFRIFMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2469975-55-9
Record name 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]-1H-indole-2-carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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